4-Tert-butylphenoxyacetic acid

Wastewater Treatment Metal Sequestration Rare Earth Industry

Researchers requiring selective 5′-hydroxyl protection in oligonucleotide synthesis face limited options for sterically demanding protective groups. 4-tert-Butylphenoxyacetic acid (TAC acid) is the established reagent for introducing the TAC protective group in nucleoside chemistry. • Selective 5′-O-protection for solid-phase oligonucleotide synthesis • Superior Ca²⁺/Mg²⁺ precipitation efficiency vs. 4-methyl analog for water softening • Unique steric/electronic profile from the bulky tert-butyl group for agrochemical lead optimization ≥98% purity. Ambient shipping; store at room temperature.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 1798-04-5
Cat. No. B156502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butylphenoxyacetic acid
CAS1798-04-5
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OCC(=O)O
InChIInChI=1S/C12H16O3/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
InChIKeyFBIGAJNVRFKBJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tert-butylphenoxyacetic Acid: Key Properties & Sourcing


4-Tert-butylphenoxyacetic acid (CAS 1798-04-5), also known as TAC acid, is a 4-substituted phenoxyacetic acid derivative with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is a solid at room temperature, melting at 96°C, and is sparingly soluble in water (0.56 g/L at 25°C) . This compound is primarily utilized in nucleoside chemistry as a reagent for the tert-butylphenoxyacetyl (TAC) protective group, and its bulky tert-butyl substituent confers unique steric and electronic properties compared to other phenoxyacetic acid analogs, making it a target for applications in agrochemical and materials research .

1
TAC protective group reagent for nucleoside and oligonucleotide synthesis
2
Bulky tert-butyl substituent supports steric/electronic SAR studies in agrochemical research
3
Alkyl-chain-modified phenoxyacetic acid for metal ion sequestration and precipitation research

4-Tert-butylphenoxyacetic Acid: Why Analogs Fall Short


Direct substitution of 4-tert-butylphenoxyacetic acid with other phenoxyacetic acid derivatives like 4-methylphenoxyacetic acid or the commercial herbicide 2,4-D is not scientifically valid. The tert-butyl group is a bulky, electron-donating substituent that fundamentally alters the molecule's steric profile, electronic distribution, and physicochemical behavior [1]. This manifests in quantifiable differences in metal ion precipitation efficiency, where a direct structure-property relationship shows the tert-butyl derivative outperforms the methyl analog [2]. Furthermore, its specific application as a TAC protective group in nucleoside synthesis is a unique functional niche not shared by other phenoxyacetic acids . Relying on a generic analog without the tert-butyl moiety will result in significantly different performance in applications ranging from metal sequestration to molecular recognition events.

Alkyl substituent mismatch
Replacing tert-butyl with methyl or acetyl alters steric bulk and electronic distribution, which may shift precipitation efficiency and molecular recognition behavior.
Functional niche mismatch
Other phenoxyacetic acids lack the TAC protective group capability; direct substitution would fail to meet nucleoside protection workflow requirements.
Electronic profile mismatch
Electrophilicity differences versus acetyl analogs may influence reactivity in charge-transfer or nucleophilic attack steps, requiring re-validation of reaction conditions.

4-Tert-butylphenoxyacetic Acid vs. Analogs: Quantitative Differentiation


Metal Precipitation Efficiency vs. Methyl Analog

In a study on removing calcium and magnesium sulfates from rare earth industry wastewater, the precipitation efficiency of a series of alkyl phenoxyacetic acids was evaluated. The total precipitation efficiencies of Ca and Mg from wastewater using these organic precipitants increased in the order: 4-methyl phenoxyacetic acid (M-POAA) < 4-tert-butyl phenoxyacetic acid (B-POAA) < 4-tert-octyl phenoxyacetic acid (O-POAA) [1]. This demonstrates that the 4-tert-butyl derivative (B-POAA) provides significantly higher metal removal efficiency than the 4-methyl analog.

Precipitation rank
Head-to-head
Ranked: M-POAA < B-POAA < O-POAA
Supports substituent-dependent metal sequestration efficiency
Ca/Mg sulfate precipitation in rare earth wastewater; reported performance order
Wastewater Treatment Metal Sequestration Rare Earth Industry

Electrophilicity Index: tert-Butyl vs. Acetyl

A comparative Density Functional Theory (DFT) study computed global reactivity descriptors for three phenoxyacetic acid derivatives. The electrophilicity index (ω), a measure of the stabilization energy when a system is saturated with electrons, was found to be 2.993 eV for 4-acetylphenoxyacetic acid (4APA), which was noted to be higher than that of both 4-tert-butylphenoxyacetic acid (4TBPA) and 4-methylphenoxyacetic acid (4MPA) [1]. While the study highlights 4APA's high electrophilicity, it establishes a clear quantitative distinction in the electronic landscape, confirming that the tert-butyl substituent imparts different electronic properties compared to acetyl and methyl groups.

Electrophilicity index
Head-to-head
ω of 4TBPA lower than 2.993 eV (4APA)
Supports electronic reactivity differentiation from acetyl analog
DFT at B3LYP/6-311++G(d,p); exact 4TBPA value not specified
Computational Chemistry DFT Structure-Activity Relationship

Solubility and pKa Profile

Quantitative physicochemical data provides a baseline for understanding the compound's behavior in various media. The water solubility of 4-tert-butylphenoxyacetic acid is reported as 0.56 g/L at 25°C, and its predicted acid dissociation constant (pKa) is 3.22 ± 0.10 . These values are characteristic of the compound and are influenced by the hydrophobic tert-butyl group, differentiating it from more hydrophilic phenoxyacetic acid derivatives.

Solubility & pKa
Reported
0.56 g/L (25°C); pKa 3.22 (pred.)
Supports formulation pH and solvent system selection
Class-level inference; verify in target experimental conditions
Physicochemical Property Solubility pKa

Nucleoside TAC Protection Application

4-Tert-butylphenoxyacetic acid is established as a reagent for installing the tert-butylphenoxyacetyl (TAC) protecting group on nucleosides . This is a highly specific and niche application not shared by other simple phenoxyacetic acids. The TAC group is used to protect the 5'-hydroxyl group of nucleosides during oligonucleotide synthesis, offering unique stability and deprotection characteristics compared to other acyl protecting groups. While the provided sources do not offer a direct quantitative comparison to another protecting group, the singular focus of commercial vendors on this application for this specific compound underscores its validated and specialized role.

TAC protection
Context-dependent
Established reagent for 5′-OH TAC protection in nucleosides
Supports oligonucleotide synthesis workflow fit
Specialized application; verify compatibility with specific nucleoside substrates
Nucleoside Chemistry Protecting Groups Organic Synthesis

4-Tert-butylphenoxyacetic Acid: Validated Applications


Industrial Wastewater Ca/Mg Precipitation

This compound is a viable candidate for developing novel organic precipitants for water softening. As demonstrated by the comparative study [1], its precipitation efficiency for calcium and magnesium sulfates is superior to the 4-methyl analog, making it a suitable choice for processes aiming to achieve higher metal removal rates than can be obtained with simpler alkyl phenoxyacetic acids.

Agrochemical Lead Development & Esters

The distinct electronic and steric properties of the tert-butyl group, confirmed by computational studies [1] and its noted use in agrochemicals [2], make this compound a valuable building block. It can be used to synthesize a library of analogs with altered lipophilicity and binding characteristics, enabling researchers to optimize lead compounds for improved selectivity or potency in herbicide development programs.

Oligonucleotide Synthesis: TAC Protection

The primary and most validated application of this compound is as a reagent for introducing the TAC protective group to the 5'-hydroxyl of nucleosides [1]. This is a critical step in solid-phase oligonucleotide synthesis, where selective protection and deprotection are paramount. The compound's established role in this methodology makes it essential for laboratories engaged in nucleic acid chemistry.

Chromatography Stationary Phase Design

The compound's unique structural features, including its planar geometry and van der Waals interaction potential as revealed by crystallography [1], make it a candidate for use in designing selective stationary phases. Its application as a monomeric unit for liquid chromatography has been explored, leveraging its specific molecular recognition properties for separating peptides and amino acids [2].

Application
Selection Property
Validation Focus
Wastewater Ca/Mg precipitation studies
Alkyl-substituent-dependent precipitation efficiency
Metal removal performance in target wastewater matrix
Agrochemical lead development
Steric/electronic substituent profile
Binding affinity and selectivity in herbicide-relevant assays
Oligonucleotide synthesis (TAC protection)
TAC protective group compatibility
Deprotection efficiency and nucleoside stability
Chromatographic stationary phase design
Van der Waals and planar recognition features
Separation selectivity for peptides and amino acids

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